molecular formula C20H16S B11973214 9-Methyl-9-phenylsulfanyl-9H-fluorene CAS No. 102001-98-9

9-Methyl-9-phenylsulfanyl-9H-fluorene

Cat. No.: B11973214
CAS No.: 102001-98-9
M. Wt: 288.4 g/mol
InChI Key: XFDATDITNFQOJR-UHFFFAOYSA-N
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Description

9-Methyl-9-phenylsulfanyl-9H-fluorene is an organic compound with the molecular formula C20H16S It is a derivative of fluorene, where the 9th position is substituted with a methyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-phenylsulfanyl-9H-fluorene typically involves the reaction of fluorene with methyl and phenylsulfanyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene reacts with methyl chloride and phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution at the 9th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the phenylsulfanyl group, converting it back to the thiol form.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

9-Methyl-9-phenylsulfanyl-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of advanced polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-9-phenylsulfanyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    9-Methyl-9H-fluorene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.

    9-Phenyl-9H-fluorene: Lacks the methyl group, affecting its steric and electronic properties.

    9-Methyl-9-(trimethylsilyl)fluorene: Contains a trimethylsilyl group instead of phenylsulfanyl, altering its reactivity and applications.

Uniqueness: 9-Methyl-9-phenylsulfanyl-9H-fluorene is unique due to the presence of both methyl and phenylsulfanyl groups at the 9th position. This dual substitution enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research.

Properties

CAS No.

102001-98-9

Molecular Formula

C20H16S

Molecular Weight

288.4 g/mol

IUPAC Name

9-methyl-9-phenylsulfanylfluorene

InChI

InChI=1S/C20H16S/c1-20(21-15-9-3-2-4-10-15)18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h2-14H,1H3

InChI Key

XFDATDITNFQOJR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)SC4=CC=CC=C4

Origin of Product

United States

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